molecular formula C12H26O5 B1346956 Di(trimethylolpropane) CAS No. 23235-61-2

Di(trimethylolpropane)

Cat. No. B1346956
M. Wt: 250.33 g/mol
InChI Key: WMYINDVYGQKYMI-UHFFFAOYSA-N
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Patent
US09115110B2

Procedure details

DE 10 2010 033 844 A1 likewise concerns a process for obtaining ditrimethylolpropane from the secondary streams of trimethylolpropane preparation. This involves dissolving the high-boiling fractions and residues obtained in water and catalytically hydrogenating the aqueous solution in the presence of an acidic compound to split formaldehyde-containing acetals. After removal of solids, the aqueous hydrogenated material is then contacted both with basic and with acidic ion exchangers. A trimethylolpropane-enriched product stream is distilled out of the aqueous eluate, and ditrimethylolpropane remains as the distillation residue. In order that ditrimethylolpropane is obtained in sufficient quality in the distillation residue, in the process according to DE 10 2010 033 844 A1, the treatment of the aqueous hydrogenated material both with basic and with acidic ion exchangers is absolutely necessary.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2]>O>[CH3:5][CH2:4][C:3]([CH2:8][O:9][CH2:8][C:3]([CH2:6][OH:7])([CH2:1][OH:2])[CH2:4][CH3:5])([CH2:6][OH:7])[CH2:1][OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
This involves dissolving the high-boiling fractions and residues
CUSTOM
Type
CUSTOM
Details
to split formaldehyde-
ADDITION
Type
ADDITION
Details
containing acetals
CUSTOM
Type
CUSTOM
Details
After removal of solids
DISTILLATION
Type
DISTILLATION
Details
A trimethylolpropane-enriched product stream is distilled out of the aqueous eluate, and ditrimethylolpropane

Outcomes

Product
Name
Type
product
Smiles
CCC(CO)(CO)COCC(CC)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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